4-Hydroxytriazolam

Übersicht

Beschreibung

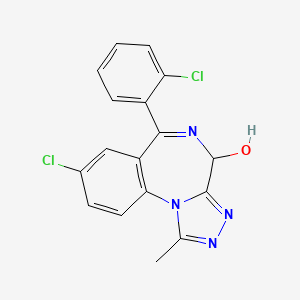

4-Hydroxytriazolam is a triazolobenzodiazepine . It is a metabolite of triazolam .

Synthesis Analysis

Designer benzodiazepines (DBZDs) like 4-Hydroxytriazolam are synthesized following different strategies. These include selection of 1,4-BZDs from literature or patent applications or synthesis of a logical combination of substituents, synthesis of active metabolites, and addition of triazole groups .Molecular Structure Analysis

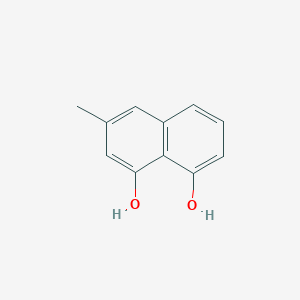

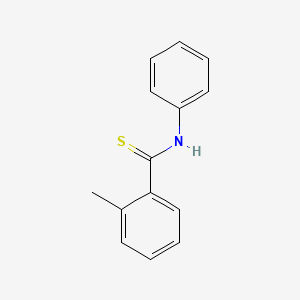

The molecular formula of 4-Hydroxytriazolam is C17H12Cl2N4O . The IUPAC name is 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol . The InChI is InChI=1S/C17H12Cl2N4O/c1-9-21-22-16-17(24)20-15(11-4-2-3-5-13(11)19)12-8-10(18)6-7-14(12)23(9)16/h2-8,17,24H,1H3 .Chemical Reactions Analysis

Triazolam and its metabolites, alpha-hydroxytriazolam and 4-hydroxytriazolam, can be determined using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method .Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxytriazolam is 359.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 358.0388164 g/mol .Wissenschaftliche Forschungsanwendungen

Forensic Toxicology

4-Hydroxytriazolam: is utilized in forensic toxicology to determine the presence of triazolam and its metabolites in autopsy cases . By analyzing the concentrations of triazolam and its metabolites in body fluids and organ tissues, forensic experts can establish the distribution of the drug in various organs. This information is crucial for cases where blood is lacking, and it aids in the estimation of the time interval between drug intake and death .

Pharmacokinetics

The study of 4-Hydroxytriazolam ’s pharmacokinetics involves understanding its absorption, distribution, metabolism, and excretion (ADME) profiles. Research has shown that 4-Hydroxytriazolam is excreted more slowly than its counterpart, α-hydroxytriazolam, which provides insights into the drug’s metabolism and elimination processes .

Drug Metabolism

In drug metabolism studies, 4-Hydroxytriazolam serves as a marker to evaluate the metabolic pathways of triazolam. The urinary excretion profiles of 4-Hydroxytriazolam can be analyzed to understand the metabolic fate of triazolam in the human body .

Therapeutic Monitoring

4-Hydroxytriazolam: levels can be monitored in patients to ensure therapeutic efficacy and to avoid toxicity. By measuring the levels of 4-Hydroxytriazolam , clinicians can adjust dosages to achieve the desired therapeutic effect while minimizing adverse reactions .

Clinical Pharmacology

In clinical pharmacology, 4-Hydroxytriazolam is important for studying the effects of triazolam on the human body. It helps in determining the safety and efficacy of triazolam as a therapeutic agent, as well as its potential side effects .

Bioanalytical Methods

4-Hydroxytriazolam: is used in developing bioanalytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods are essential for the quantitative determination of triazolam and its metabolites in biological samples .

Wirkmechanismus

Target of Action

4-Hydroxytriazolam, a metabolite of Triazolam , primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors play a crucial role in mediating sleep (BNZ1) and affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory (BNZ2) .

Mode of Action

4-Hydroxytriazolam interacts with its targets, the benzodiazepine receptors, in a non-specific manner . The benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABA A) receptors . This coupling enhances the effects of GABA by increasing GABA’s affinity for the GABA receptor . This interaction results in the opening of the chloride channel, leading to a hyperpolarized cell membrane that prevents further excitation of the cell .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxytriazolam involve its formation through the metabolism of Triazolam . The velocity of 1’-hydroxytriazolam formation decreases at higher Triazolam concentrations (>200 μM), indicative of "substrate inhibition" . The clearance of glucuronidation metabolites in the two-organ MPS was higher than that in the single culture system .

Result of Action

The molecular and cellular effects of 4-Hydroxytriazolam’s action are primarily related to its interaction with the benzodiazepine receptors and the subsequent enhancement of GABA’s effects . This leads to increased sleep mediation, muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Action Environment

For instance, the presence of a CYP3A inhibitor, itraconazole, can reduce the metabolites of Triazolam

Safety and Hazards

Benzodiazepines, including 4-Hydroxytriazolam, expose users to risks of abuse, misuse, and addiction, which can lead to overdose or death . Abrupt discontinuation or rapid dosage reduction of 4-Hydroxytriazolam after continued use may precipitate acute withdrawal reactions, which can be life-threatening .

Eigenschaften

IUPAC Name |

8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4O/c1-9-21-22-16-17(24)20-15(11-4-2-3-5-13(11)19)12-8-10(18)6-7-14(12)23(9)16/h2-8,17,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQRFPYHTPARRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984232 | |

| Record name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxytriazolam | |

CAS RN |

65686-11-5 | |

| Record name | 4-Hydroxytriazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYTRIAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E3DYR85DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)

![2-{(5-{[Butyl-(2-cyclohexyl-ethyl)-amino]-methyl}-2'-methyl-biphenyl-2-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B1202136.png)

![1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone](/img/structure/B1202148.png)